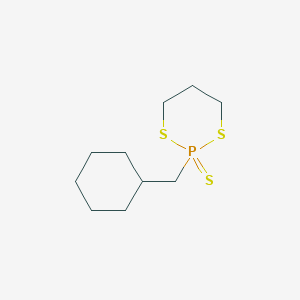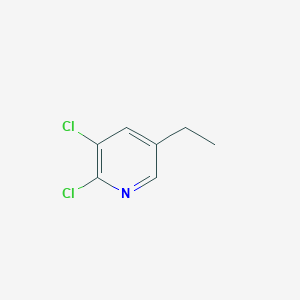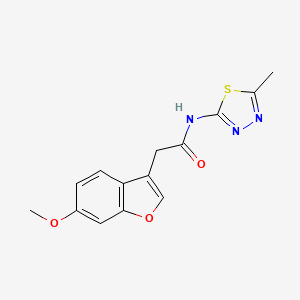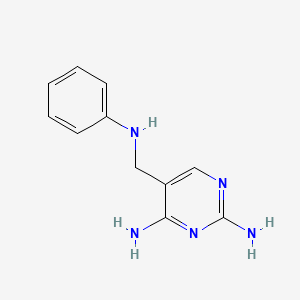![molecular formula C16H11NO B12519724 6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one CAS No. 793684-50-1](/img/structure/B12519724.png)
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one is a heterocyclic compound with a unique structure that combines elements of indene and isoquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one typically involves the base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile . This method is known for its efficiency and convenience, making it a popular choice for researchers.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one can be compared with other similar compounds, such as:
6,11-Dihydro-5H-indeno[1,2-c]isoquinolin-5-one: This compound has a similar structure but differs in the position of the double bond.
6,7-Dihydro-5H-isoquinolin-8-one: This compound has a similar core structure but lacks the indene moiety.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
793684-50-1 |
|---|---|
Fórmula molecular |
C16H11NO |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
6,7-dihydroindeno[2,1-c]isoquinolin-5-one |
InChI |
InChI=1S/C16H11NO/c18-16-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(15)17-16/h1-8H,9H2,(H,17,18) |
Clave InChI |
LGGQEYIMIFVVHE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1NC(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


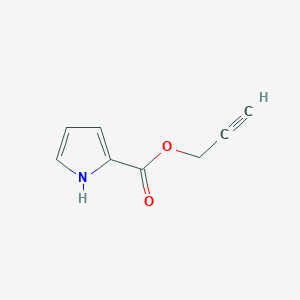
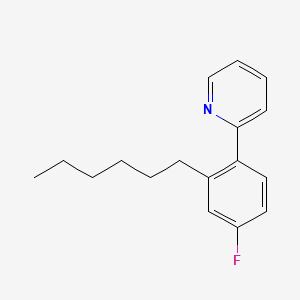
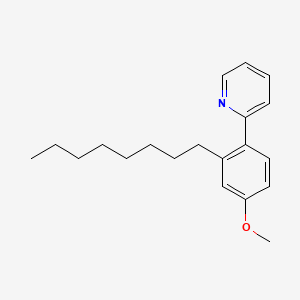
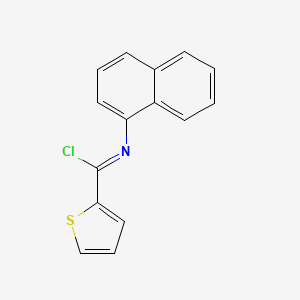
![N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide](/img/structure/B12519673.png)
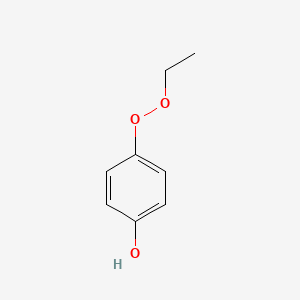
![4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519683.png)
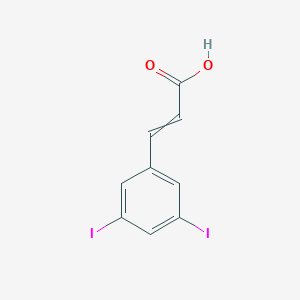
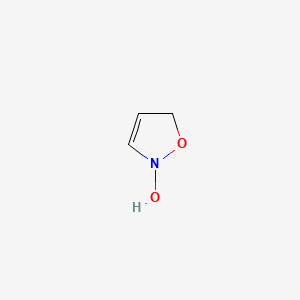
![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)
